Methyl azocane-4-carboxylate

Description

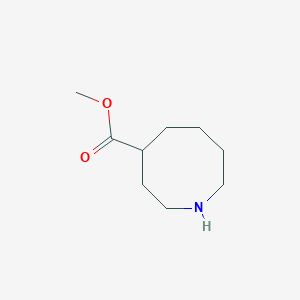

Methyl azocane-4-carboxylate is a synthetic organic compound featuring an eight-membered azocane (azacyclooctane) ring with a methyl ester group at the 4-position. However, comprehensive toxicological and physicochemical data for this specific compound remain understudied, as noted in safety reports.

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl azocane-4-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-3-6-10-7-5-8/h8,10H,2-7H2,1H3 |

InChI Key |

MCANCJCYAKRCNH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl azocane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a diester, followed by cyclization to form the azocane ring. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl azocane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen in the azocane ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in THF for deprotonation followed by the addition of an electrophile.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted azocane derivatives.

Scientific Research Applications

Methyl azocane-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl azocane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(a) Methyl 3-Aminocyclopentanecarboxylate

- Structure : A five-membered cyclopentane ring with an amine group at position 3 and a methyl ester at position 1.

- Applications : Used in pharmaceutical synthesis, requiring strict personal protective equipment (PPE) due to undefined toxicity.

(b) 4--Methylacetophenone Azine

- Structure: Aromatic azine derivative with a methylacetophenone backbone.

- Key Differences : Planar aromatic structure vs. the aliphatic azocane ring, leading to divergent solubility and electronic properties.

(c) Methyl Salicylate

Physicochemical Properties

The table below synthesizes data from structurally related compounds (Table 1):

*Note: Boiling points are inferred from analogous esters.

Hazard Profiles and Handling

- This compound: Limited toxicological data necessitate caution. Handling recommendations may align with those for Methyl 3-aminocyclopentanecarboxylate, including glove use and eye protection.

- Methyl Salicylate : Classified as a VOC, requiring ventilation during use.

- 4--Methylacetophenone Azine: Labeled with precautionary statements (e.g., P261, P262) but lacks full hazard classification.

Biological Activity

Methyl azocane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

This compound features an azocane ring structure, which contributes to its unique chemical properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in drug development .

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. This modulation can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Antiviral | Smaller ring structure |

| Thiazole derivatives | Antimicrobial, anticancer | Diverse biological activities |

| Indazole derivatives | Anti-inflammatory, anticancer | Important in medicinal chemistry |

This compound's eight-membered ring structure distinguishes it from these compounds, potentially imparting unique chemical and biological properties .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) comparable to that of established antibiotics like amikacin .

Study 2: Drug Development Potential

In another investigation focusing on drug development, this compound was tested for its ability to inhibit specific enzymes linked to disease pathways. The compound showed promising results in modulating enzyme activity, indicating its potential as a lead compound in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing methyl azocane-4-carboxylate in academic laboratories?

- Synthesis : Typical routes involve cyclization of pre-functionalized azocane precursors under controlled pH and temperature. For example, esterification of azocane-4-carboxylic acid with methanol via acid catalysis (e.g., H₂SO₄) under reflux, followed by purification using column chromatography .

- Characterization :

- X-ray crystallography : Use SHELX for structure refinement and Mercury CSD for visualization .

- NMR/IR spectroscopy : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR) and assign proton environments (e.g., methyl ester singlet at δ 3.6–3.8 ppm in ¹H NMR).

- Mass spectrometry : Validate molecular weight via ESI-MS or GC-MS.

Q. How should crystallographic data for this compound be analyzed to confirm its molecular geometry?

- Data collection : Use high-resolution single-crystal X-ray diffraction.

- Refinement : Employ SHELXL for least-squares refinement of atomic coordinates and thermal parameters .

- Validation : Cross-check bond lengths/angles against Cambridge Structural Database (CSD) norms using Mercury’s Mogul tool to identify outliers .

Q. What experimental precautions are critical for handling this compound in lab settings?

- Safety protocols : Use PPE (nitrile gloves, face shield) and fume hoods to avoid inhalation or skin contact, as recommended for structurally similar esters .

- Stability : Store in anhydrous conditions at –20°C to prevent hydrolysis of the ester group.

Advanced Research Questions

Q. How can contradictions in crystallographic and computational data for this compound be resolved?

- Multi-software validation : Compare refinement results from SHELXL with other programs like OLEX2 to isolate software-specific artifacts .

- DFT benchmarking : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compare with experimental bond angles/distances .

- Error analysis : Quantify uncertainties in diffraction data (e.g., R-factor discrepancies) and model them using Mercury’s void visualization to assess packing effects .

Q. What methodologies are used to analyze the puckering conformation of the azocane ring in this compound?

- Puckering coordinates : Apply the Cremer-Pople ring-puckering parameters to quantify out-of-plane displacements .

- Dynamic analysis : Use variable-temperature NMR or molecular dynamics simulations to study pseudorotation barriers.

- Crystallographic symmetry : Check for deviations from ideal chair/boat conformations using ORTEP-3 for thermal ellipsoid visualization .

Q. How can computational models predict the reactivity of this compound in nucleophilic reactions?

- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies via Gaussian or ORCA to identify electrophilic/nucleophilic sites.

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using COSMO-RS solvation models.

- Transition state analysis : Locate saddle points using QST2 or NEB methods to map activation energies.

Q. What statistical approaches are recommended for analyzing contradictory biological activity data in this compound derivatives?

- Multivariate analysis : Apply principal component analysis (PCA) to isolate variables (e.g., substituent electronic effects) influencing bioactivity .

- Error propagation : Quantify uncertainties in dose-response curves using bootstrap resampling.

- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and assess heterogeneity via Cochrane’s Q-test .

Data Presentation Guidelines

- Crystallographic tables : Include refined coordinates, R-factors, and CCDC deposition numbers in appendices .

- Graphical abstracts : Use Mercury CSD to generate 3D packing diagrams or ORTEP-3 for thermal motion plots .

- Raw data management : Archive diffraction images, NMR FIDs, and computational input files in institutional repositories for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.